molecular formula C6H10ClNOS B1424326 (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride CAS No. 1609401-24-2

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride

Cat. No.: B1424326
CAS No.: 1609401-24-2
M. Wt: 179.67 g/mol
InChI Key: KQPUAIBEKAAUBD-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride is a chemical compound with the molecular formula C6H9NOS·HCl. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride typically involves the reaction of 2-thiazolecarboxaldehyde with appropriate reagents. One common method includes the reduction of 2-thiazolecarboxaldehyde using sodium borohydride (NaBH4) in an ethanol solution to yield (4,5-Dimethyl-1,3-thiazol-2-YL)methanol. The hydrochloride salt is then formed by reacting the methanol derivative with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include various thiazole derivatives with modified functional groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application .

Scientific Research Applications

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

(4,5-dimethyl-1,3-thiazol-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS.ClH/c1-4-5(2)9-6(3-8)7-4;/h8H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPUAIBEKAAUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-24-2
Record name 2-Thiazolemethanol, 4,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride
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(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride
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Reactant of Route 6
(4,5-Dimethyl-1,3-thiazol-2-YL)methanol hydrochloride

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